molecular formula C11H14N2O2 B3349764 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol CAS No. 23694-87-3

1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol

Cat. No.: B3349764
CAS No.: 23694-87-3
M. Wt: 206.24 g/mol
InChI Key: CKNUDCBHUGWSEL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indole-Oxy-Aminopropanol Scaffold in Medicinal Chemistry

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast number of biologically active natural products and synthetic drugs. nih.govnih.govmdpi.com Its versatile chemical reactivity allows for extensive modifications, making it a cornerstone for developing novel therapeutic agents targeting a wide range of diseases, including cancer, hypertension, and microbial infections. nih.govresearchgate.net The indole ring's ability to engage in various biological interactions is partly due to the slightly acidic nature of its -NH bond, which can act as a hydrogen bond donor. mdpi.com

Parallel to the significance of the indole moiety, the aminopropanol (B1366323) group is a well-established pharmacophore, particularly in the realm of cardiovascular medicine. The prototypical example is propranolol (B1214883), a beta-blocker characterized by a naphthyloxy-propanolamine structure. The general structure of aryloxy-aminopropanol derivatives has been a fertile ground for the development of adrenergic receptor antagonists.

The fusion of these two key components into the indole-oxy-aminopropanol scaffold represents a strategic design in medicinal chemistry. This combination aims to leverage the biological activities inherent to both the indole ring and the aminopropanol side chain. Research into derivatives of this scaffold has often been driven by the quest for new adrenergic antagonists with potentially unique pharmacological profiles.

Structural Features and Inherent Stereochemical Complexity of the Compound

The molecular structure of 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol is characterized by an indole ring linked at the 4-position through an ether oxygen to a 3-amino-2-propanol side chain. The molecular formula of the compound is C11H14N2O2. uni.lu

A critical aspect of its structure is the presence of a chiral center at the C-2 position of the propanol (B110389) chain, which bears a hydroxyl group. This chirality means the compound can exist as two enantiomers: (R)-1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol and (S)-1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol. The stereochemistry of this chiral center is known to be a crucial determinant of the biological activity in many aryloxy-aminopropanol compounds, including beta-blockers, where the (S)-enantiomer is typically the more active form.

The synthesis of this compound and its derivatives often results in a racemic mixture, from which the individual enantiomers can be separated for distinct biological evaluation. This stereochemical complexity is a key consideration in its research and development, as the different enantiomers may exhibit varied potencies and selectivities for biological targets. nih.govresearchgate.net

PropertyValueSource
Molecular FormulaC11H14N2O2 uni.lu
Monoisotopic Mass206.10553 Da uni.lu
Chiral CenterC-2 of the propanol chain nih.govresearchgate.net

Overview of Academic Research Trajectories for Related Aminopropanol Derivatives

Academic research on aminopropanol derivatives has been extensive, largely focusing on their synthesis and evaluation as potential therapeutic agents. A significant trajectory has been the development of novel adrenergic receptor antagonists. For instance, research has described the synthesis of various analogs of this compound, where modifications are made to the amine substituent. nih.govresearchgate.netnih.gov

One notable study detailed the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its individual enantiomers. nih.govresearchgate.net These compounds were subjected to a battery of tests to determine their electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities. nih.govresearchgate.net Furthermore, their binding affinities for α1-, α2-, and β1-adrenoceptors were assessed. The results indicated that these compounds possess significant antiarrhythmic and hypotensive properties, which are linked to their adrenolytic activity. nih.govresearchgate.net

Further research has explored the impact of substitutions on the indole ring itself. For example, the synthesis and biological evaluation of 5-methoxy and 7-methoxy analogs of the aforementioned compound have been reported. nih.gov These studies aim to understand the structure-activity relationships and to optimize the pharmacological profile of this class of compounds, often comparing their potency to established drugs like carvedilol. nih.gov

The broader field of aminopropanol derivatives also includes research into their physicochemical properties, such as their acid-base dissociation constants (pKa), which are crucial for understanding their pharmacokinetic behavior. researchgate.net The synthesis of new (arylcarbonyloxy)aminopropanol derivatives as potential β1-adrenergic receptor antagonists highlights the continued interest in this chemical class. researchgate.net

CompoundResearch FocusKey FindingsReference
(2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomersSynthesis, adrenolytic activity, antiarrhythmic and hypotensive effectsPossess antiarrhythmic and hypotensive activity related to adrenolytic properties. nih.govresearchgate.net
(2RS)-1-(5-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its enantiomersSynthesis, adrenolytic activity, comparison with analogsInvestigation of the effect of methoxy (B1213986) substitution on the indole ring on pharmacological activity. nih.gov
(2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and its enantiomersSynthesis, adrenolytic activity, comparison with analogsInvestigation of the effect of methoxy substitution on the indole ring on pharmacological activity. nih.gov
(Arylcarbonyloxy)aminopropanol derivativesSynthesis and determination of physicochemical propertiesDevelopment of potential β1-adrenergic receptor antagonists and analysis of their pKa values. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(1H-indol-4-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-8(14)7-15-11-3-1-2-10-9(11)4-5-13-10/h1-5,8,13-14H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNUDCBHUGWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519351
Record name 1-Amino-3-[(1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23694-87-3
Record name 1-Amino-3-[(1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Characterization

Development of Synthetic Routes for 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol and Its Analogues

The synthesis of this compound and related aryloxypropanolamines typically involves the construction of the ether linkage between an aromatic alcohol and a three-carbon aminopropanol (B1366323) side chain. google.comnih.gov Various strategies have been developed to achieve this transformation efficiently.

Key Synthetic Intermediates and Reaction Pathways

The most common synthetic pathway to this compound originates from two key intermediates: 4-hydroxyindole and a suitable three-carbon electrophile, typically epichlorohydrin.

Synthesis of 4-Hydroxyindole: The 4-hydroxyindole scaffold is a crucial starting material, and its preparation can be challenging due to the reactivity of the indole (B1671886) ring. nih.gov Several methods have been reported for its synthesis:

Cyclization of Functionalized Aromatics: Traditional methods often rely on the cyclization of regioselectively functionalized nitrogen-containing aromatic compounds, which can involve multiple steps. nih.gov

Ring-Opening Cyclization: A method involving the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine has been developed to produce tetrahydroindol-4(5H)-ones, which can be converted to 4-hydroxyindole. chemicalbook.com

Catalytic Routes: More recent approaches include palladium-catalyzed cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by cyclization. chemicalbook.com A newer method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole using a metal catalyst with dehydrogenation activity. google.com

Formation of the Aryloxypropanolamine: Once 4-hydroxyindole is obtained, the synthesis proceeds via a two-step sequence:

Epoxide Formation: 4-hydroxyindole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the key epoxide intermediate, 1-(1H-indol-4-yloxy)-2,3-epoxypropane. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride from epichlorohydrin.

Epoxide Ring-Opening: The resulting epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine. chemicalbook.com The amine attacks the terminal carbon of the epoxide, yielding the final product, 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol. nih.gov

An alternative approach involves reacting 4-hydroxyindole with (S)-(+)-glycidyl nosylate, followed by reaction with isopropylamine. chemicalbook.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization studies focus on maximizing yield and minimizing side products. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time for both the epoxidation and amine addition steps. For instance, in related syntheses of indole derivatives, catalyst control and mild reaction conditions have been shown to be crucial for achieving structural diversity and high yields. researchgate.net The table below summarizes typical conditions for the key reaction steps.

StepReactantsBase/CatalystSolventTemperatureTypical Yield
Epoxidation4-Hydroxyindole, EpichlorohydrinSodium HydroxideEthanol/WaterRefluxModerate to High
Amine Addition1-(1H-indol-4-yloxy)-2,3-epoxypropane, IsopropylamineNone (Reactant serves as base)EthanolHeating~89% chemicalbook.com
Alternative Epoxide Opening(S)-Glycidyl nosylate derivative, Isopropylamine---High

Stereoselective Synthesis and Enantiomeric Resolution Strategies

The central carbon of the 2-propanol moiety in this compound is a stereocenter. The biological activity of many such beta-blockers resides primarily in the (S)-enantiomer. nih.govwikipedia.org Therefore, obtaining the enantiomerically pure compound is of great importance, which can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Application of Chiral Auxiliaries and Asymmetric Catalysis in Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly. Several strategies have been applied to the synthesis of chiral aryloxypropanolamines:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, (S)-glycidyl nosylate can be used as the three-carbon electrophile, which introduces the desired stereochemistry at the outset. chemicalbook.com The reaction of 4-hydroxyindole with this chiral epoxide precursor, followed by amination, leads directly to (S)-Pindolol.

Enzymatic Kinetic Resolution: Lipases are effective catalysts for the enantioselective acylation or hydrolysis of racemic intermediates. For example, the precursor 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol can be resolved using lipase from Pseudomonas fluorescens. mdpi.com One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been used to produce (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol with high enantiomeric excess (92% ee). mdpi.com

Asymmetric Epoxidation/Dihydroxylation: While not specifically detailed for Pindolol (B1678383) in the provided context, general strategies for beta-blockers like propranolol (B1214883) involve Sharpless asymmetric epoxidation or dihydroxylation of an allylic precursor to create the chiral center, which is then converted to the final product. scielo.br

Techniques for Enantiomeric Separation (e.g., Chiral High-Performance Liquid Chromatography)

When a racemic mixture of this compound is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. mdpi.comnih.gov

The separation relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Chiral Stationary Phases (CSPs): A variety of CSPs have been successfully employed for the resolution of Pindolol and other beta-blockers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective. jfda-online.comchromatographyonline.com Examples include Chiralpak AD-H and CHIRAL ART Cellulose-SC columns. jfda-online.comchromatographyonline.com Macrocyclic antibiotic-based phases, like the Chirobiotic V column, have also shown good enantioseparation for beta-blockers. nih.govnih.gov

Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal resolution. Both normal-phase and reversed-phase modes can be used. chromatographyonline.com

Normal Phase: Typically consists of a mixture of a nonpolar solvent like n-hexane with a polar modifier such as ethanol or isopropanol, and a small amount of an amine additive (e.g., diethylamine) to improve peak shape. jfda-online.comchromatographyonline.com

Reversed Phase: Often employs methanol or acetonitrile (B52724) with an acidic or basic additive. nih.govchromatographyonline.com

Simulated Moving Bed (SMB) chromatography, a preparative-scale technique, can also be used for the large-scale separation of Pindolol enantiomers, employing similar chiral stationary phases and mobile phases as analytical HPLC. google.com

Chiral Stationary Phase (CSP)ModeMobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Reference
Chiralpak AD-H (250 x 4.6 mm)Normal Phasen-hexane : ethanol : diethylamine (860 : 140 : 0.05%)0.9215 jfda-online.com
CHIRAL ART Cellulose-SC (250 x 4.6 mm)Normal Phasen-hexane/ethanol/diethylamine (40/60/0.1)1.0265 chromatographyonline.com
CHIRAL ART Cellulose-SC (250 x 4.6 mm)Reversed Phasemethanol/diethylamine (100/0.1)1.0265 chromatographyonline.com
Chirobiotic VReversed Phasemethanol/acetic acid/triethylamine (100/0.20/0.15)0.5- nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for the Compound

The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule. Key signals include: distinct aromatic protons from the indole ring, a broad singlet for the indole N-H, multiplets for the -CH(OH)- and adjacent -CH₂- groups of the propanol (B110389) chain, a multiplet for the -CH- of the isopropyl group, and a doublet for the two methyl groups of the isopropyl moiety. The protons of the -OH and -NH groups often appear as broad singlets that can be exchanged with D₂O. nih.govnih.gov

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom. This includes signals for the eight carbons of the indole ring, the three carbons of the aminopropanol side chain (O-CH₂, CH-OH, N-CH₂), and the two distinct carbons of the isopropyl group (CH and CH₃).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule typically shows a prominent protonated molecular ion [M+H]⁺, confirming its molecular mass of 248.326 g·mol⁻¹. wikipedia.org Tandem MS (MS/MS) experiments can be used to analyze the fragmentation, which often involves cleavage of the side chain, providing further structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands:

A broad band in the range of 3200-3600 cm⁻¹ corresponding to the O-H (alcohol) and N-H (amine and indole) stretching vibrations.

Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

A strong C-O stretching band for the aryl ether around 1200-1250 cm⁻¹.

The table below summarizes the expected spectroscopic features for the compound.

TechniqueObserved FeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMRIndole aromatic protons~6.5-7.5 ppm
¹H NMRPropanol chain protons (CH, CH₂)~2.8-4.2 ppm
¹H NMRIsopropyl protons (CH, CH₃)~1.1 ppm (d), ~2.8 ppm (m)
¹³C NMRIndole aromatic carbons~100-140 ppm
¹³C NMRPropanol chain carbons~50-75 ppm
MS (ESI+)Protonated Molecular Ion [M+H]⁺249.16
IRO-H / N-H stretch3200-3600 cm⁻¹ (broad)
IRAryl C-O stretch1200-1250 cm⁻¹ (strong)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would allow for the assignment of protons to the indole ring, the propanol backbone, and the amine and hydroxyl groups. For instance, the aromatic protons on the indole ring would appear in a characteristic downfield region, while the protons of the aminopropan-2-ol chain would be observed in the upfield region.

Complementary to this, ¹³C NMR spectroscopy would provide a spectrum with a peak for each unique carbon atom. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen), providing a carbon map of the molecule.

Expected ¹H NMR Data Interpretation:

Protons Expected Chemical Shift Range (ppm) Expected Multiplicity
Indole NH Downfield Singlet (broad)
Aromatic CH (Indole) Downfield Doublets, Triplets
CH-OH Mid-field Multiplet
O-CH₂ Mid-field Multiplet
N-CH₂ Upfield Multiplet

Expected ¹³C NMR Data Interpretation:

Carbons Expected Chemical Shift Range (ppm)
Aromatic C (Indole) 100-150
C-O (Aromatic) 140-160
C-OH 60-80
C-O (Aliphatic) 60-80

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.

When analyzing this compound, HRMS would be utilized to obtain a high-resolution mass spectrum. The instrument would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement would then be compared to the calculated exact mass of the proposed molecular formula, C₁₁H₁₄N₂O₂. A close match between the experimental and calculated mass would provide strong evidence for the correct molecular formula.

Theoretical HRMS Data:

Parameter Value
Molecular Formula C₁₁H₁₄N₂O₂
Exact Mass (Calculated) 206.1055

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H and N-H stretching vibrations of the hydroxyl, amine, and indole groups. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would be expected in the 1000-1300 cm⁻¹ region.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol) 3200-3600 (broad)
N-H stretch (amine, indole) 3100-3500
Aromatic C-H stretch 3000-3100
Aliphatic C-H stretch 2850-3000
C-O stretch (ether, alcohol) 1000-1300

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. This crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The analysis of this pattern would yield a detailed electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

For this compound, which contains a stereocenter at the 2-position of the propanol chain, X-ray crystallography could be used to determine its absolute configuration (R or S) if a single enantiomer is crystallized. This provides the most definitive structural information possible for the compound in the solid state.

Molecular Interactions and Biological Target Engagement Studies

Ligand Binding and Selectivity at Adrenergic Receptors

Adrenergic receptors, which are crucial in regulating various physiological functions, are primary targets for indoloxypropanolamine compounds. nih.gov The interaction of these ligands can lead to either agonistic or antagonistic effects, depending on the specific compound and receptor subtype. drugbank.com The affinity and selectivity of 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol and its derivatives have been evaluated at alpha and beta-adrenergic receptor subtypes.

The alpha-1 (α1) adrenergic receptors are involved in mediating contractile responses in smooth muscle. While many phenoxypropanolamine derivatives demonstrate some level of interaction with α1-adrenoceptors, their affinity is often compared to their activity at beta-receptors. nih.gov Studies on various substituted phenoxypropanolamine compounds have shown that some can possess significant binding affinity for α1-adrenoceptor subtypes. nih.gov However, for many beta-adrenergic ligands, the affinity for α1-receptors is considerably lower, establishing their selectivity profile. nih.gov For instance, some related compounds were found to have minimal significant binding affinity for α1-adrenoceptor subtypes when compared to their potent effects on beta-adrenoceptors. nih.gov

The alpha-2 (α2) adrenoceptors are key regulators of neurotransmitter release from presynaptic neurons. nih.govnih.gov Agonists at this receptor, such as clonidine (B47849) and dexmedetomidine, are known for their sedative and analgesic properties. nih.govnih.gov The prototypical α2-agonist, clonidine, exhibits a 200-fold selectivity for α2- over α1-receptors. nih.gov While the primary activity of many indoloxypropanolamine derivatives is centered on beta-receptors, cross-reactivity with other receptor systems is a common feature. For example, the metabolism of some related drugs can produce compounds that act as α2-adrenoceptor antagonists. csic.es

The beta-1 (β1) adrenoceptors are predominantly located in the heart. Research into a series of 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol derivatives, the class to which this compound belongs, has provided specific data on their binding affinity. nih.gov These compounds were assessed for their ability to inhibit the binding of [125I]iodopindolol to rat cortical membranes, which contain a high density of β1-adrenoceptors. The affinity of these compounds for beta-receptors was found to be 2- to 100-fold less potent than the parent compound, pindolol (B1678383). nih.gov The most potent derivatives in this series displayed high affinity, with Ki values in the low nanomolar range. nih.gov The selectivity for β1-receptors over other subtypes is a critical factor in the pharmacological profile of such compounds. nih.govresearchgate.net

Table 1: Beta-Adrenoceptor Binding Affinity for 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol Derivatives

Compound SeriesReceptor TargetMeasured Affinity (Ki)Potency Relative to PindololSource
1-(substituted amino)-3-(4-indolyloxy)-propan-2-olBeta-receptors2-5 nM (most potent)2- to 100-fold less potent nih.gov

The beta-2 (β2) adrenoceptors are prevalent in the smooth muscle of the bronchi and blood vessels. The binding affinity of ligands for β2-receptors is a determinant of their potential effects on the respiratory system. nih.gov Studies comparing ligand affinity across beta-receptor subtypes have shown that some agonists, like salmeterol (B1361061) and formoterol, are highly selective for the β2-adrenoceptor. nih.govresearchgate.net For the 1-(substituted amino)-3-(4-indolyloxy)-propan-2-ol series, the binding assays were conducted on membranes from rat cortex and cerebellum, which express both β1 and β2 subtypes, indicating a broad interaction with beta-receptors rather than exclusive selectivity for one subtype. nih.gov The relative affinity for β1 versus β2 receptors defines the cardioselectivity of beta-blockers.

Interaction with Serotonin (B10506) Receptors (5-HT) Subtypes

The serotonin (5-HT) system is a critical modulator of mood, cognition, and other central nervous system functions. mdpi.compatsnap.com A significant finding in pharmacology has been the interaction of certain beta-adrenergic antagonists with serotonin receptors, particularly the 5-HT1A subtype.

The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. mdpi.compatsnap.com A defining pharmacological characteristic of the 5-HT1A receptor is its high affinity for certain β-adrenoceptor blockers, including pindolol. nih.gov This dual-target activity is of significant clinical interest.

Research has demonstrated that compounds with an indole (B1671886) ring moiety, a core feature of this compound, can act as modulators at 5-HT1A receptors. nih.gov Specifically, some indole-based compounds have been shown to function as positive allosteric modulators (PAMs) at 5-HT1A receptors. nih.gov This means they can enhance the receptor's response to the endogenous ligand, serotonin. nih.gov This modulatory action includes augmenting 5-HT binding, enhancing G protein coupling, and increasing the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov Functionally, the activation of 5-HT1A receptors leads to an inhibition of adenylyl cyclase, a key signaling pathway. csic.esnih.gov

Table 2: Functional Modulation at 5-HT1A Receptors by Indole-Based Compounds

Interaction TypeEffectMolecular ConsequenceSource
Positive Allosteric ModulationEnhancement of 5-HT binding and G protein couplingIncreased inhibition of cAMP accumulation nih.gov
G-Protein CouplingActivation of Gi/Go proteinsInhibition of adenylyl cyclase, activation of K+ channels csic.esnih.gov

Investigation of Intracellular Signaling Pathways (In Vitro and Cellular Models)

The activation of many GPCRs, including certain 5-HT receptor subtypes, initiates intracellular signaling through heterotrimeric G proteins. These G proteins can be broadly categorized into families such as Gαs, Gαi/o, and Gαq, which respectively stimulate, inhibit, or have other modulatory effects on downstream effectors. nih.gov A primary effector for Gαs and Gαi/o proteins is adenylate cyclase (AC), the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). nih.govnih.gov

The effect of this compound on G protein-dependent signaling, specifically its impact on adenylate cyclase activity and subsequent cAMP production, has not been detailed in the available scientific literature. Functional assays, such as the AlphaScreen cAMP assay or other luciferase-based biosensors, are commonly employed to measure changes in intracellular cAMP levels upon receptor activation or inhibition, thereby characterizing a ligand's functional profile as a Gαs-coupled agonist or a Gαi-coupled agonist/antagonist. nih.govrevvity.com Without such studies, the precise influence of this compound on the adenylate cyclase pathway remains uncharacterized.

In addition to G protein-mediated signaling, GPCRs can signal through G protein-independent pathways, most notably via β-arrestins (arrestin-2 and arrestin-3). nih.govnih.gov Upon phosphorylation of an activated GPCR by a G protein-coupled receptor kinase (GRK), β-arrestins are recruited to the receptor. nih.gov This recruitment not only desensitizes the receptor to further G protein activation and facilitates its internalization but also initiates a distinct wave of signaling by acting as a scaffold for various protein kinases, including those of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. nih.gov

There is no specific information available in the scientific literature regarding the ability of this compound to induce β-arrestin recruitment or to activate downstream signaling pathways like the MAPK cascade. Studies investigating these interactions are necessary to determine if the compound exhibits biased agonism, a phenomenon where a ligand preferentially activates either the G protein or the β-arrestin pathway, which has significant implications for its pharmacological effects.

Beyond the canonical G protein and β-arrestin pathways, the exploration of other molecular mechanisms provides a deeper understanding of a compound's cellular effects. One such non-canonical pathway involves the regulation of transcriptional coactivators like Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), whose activity can be modulated by post-translational modifications such as acetylation.

Currently, there is no published research investigating a potential link between this compound and the regulation of PGC-1α acetylation or other non-canonical signaling pathways.

Plasma Protein Binding Characteristics

The binding of drugs to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic properties. Bovine Serum Albumin (BSA) is often used as a model protein in these studies due to its structural and binding similarity to Human Serum Albumin (HSA). nih.gov

While direct studies on the binding of this compound to BSA are not available, research on structurally related aminopropan-2-ol derivatives provides insight into the potential binding characteristics of this class of compounds. A study by Ploch-Jankowska et al. investigated the binding of three aminopropan-2-ol compounds (designated 2F109, ANBL, and TWo8) to BSA using equilibrium dialysis. nih.govif-pan.krakow.pl The results indicated that these compounds bind to a single class of sites on BSA with low affinity and low capacity. nih.govif-pan.krakow.pl The binding was characterized as moderate, with the percentage of binding ranging from 34.2% to 71.2%. nih.gov

The binding parameters for these related compounds are summarized in the table below.

Table 1: Binding Parameters of Structurally Related Aminopropan-2-ol Compounds to Bovine Serum Albumin (BSA)

Compound Dissociation Constant (Kd) (M) Association Constant (Ka) (M⁻¹) Number of Binding Sites (n)
2F109 8.49 x 10⁻⁵ 6.21 x 10³ 0.53
ANBL 1.92 x 10⁻⁵ 7.61 x 10³ 0.132
TWo8 1.71 x 10⁻⁵ - 0.13

Data sourced from Ploch-Jankowska et al. nih.govif-pan.krakow.pl

These findings suggest that compounds within this chemical class are likely to exhibit moderate binding to serum albumin.

Binding to Acidic Glycoproteins (e.g., Alpha-1 Acid Glycoprotein)

Alpha-1 acid glycoprotein (B1211001) (AAG), also known as orosomucoid, is a significant plasma protein involved in the binding and transport of numerous drugs, particularly those with basic characteristics. Its role in drug disposition is critical, as binding to AAG can influence a compound's bioavailability, distribution, and clearance. While direct binding studies on this compound are not prominently available in published literature, research on structurally related aminopropan-2-ol analogues provides valuable insights into the potential interactions with AAG.

A key study investigated the binding characteristics of three aminopropan-2-ol compounds with cardiovascular activity—designated as 2F109, ANBL, and TWo8—to AAG. nih.gov These compounds, which are structurally related to carvedilol, are weak bases and possess a lipophilic character, properties that often favor binding to AAG. nih.gov The research utilized equilibrium dialysis to determine the extent of protein binding, with quantitative analysis performed by Liquid Chromatography-Mass Spectrometry (LC/ESI-MS/MS). nih.gov

The investigation revealed that all three analogues bind strongly to AAG, with the bound fraction ranging from 71.5% to 85.5%. nih.gov The interactions are characterized by a single class of binding sites on the glycoprotein. nih.gov The study determined the dissociation constants (Kd), association constants (Ka), and the number of binding sites (n), which are detailed in the table below.

Table 1: Binding Parameters of Aminopropan-2-ol Analogues to Alpha-1 Acid Glycoprotein (AAG)

Compound Dissociation Constant (Kd) [M] Association Constant (Ka) [M⁻¹] Number of Binding Sites (n)
2F109 4.67 x 10⁻⁶ 4.73 x 10⁵ 2.21
ANBL 3.48 x 10⁻⁵ 7.94 x 10⁴ 2.76
TWo8 1.13 x 10⁻⁵ - 2.28

Data sourced from a study on new aminopropan-2-ol compounds with potential cardiovascular activity. nih.gov

The results indicate a moderate binding affinity for these compounds to AAG. nih.gov Compound 2F109 showed the highest affinity, as evidenced by its lower dissociation constant (Kd) and higher association constant (Ka). nih.gov The number of binding sites (n) for all three compounds was found to be greater than two, suggesting multiple interaction points on the AAG molecule. nih.gov Specifically, the study concluded that 2F109, ANBL, and TWo8 exhibit strong binding to AAG. nih.gov This strong interaction with a major plasma protein like AAG is a crucial factor in the pharmacokinetic profile of this class of compounds.

Table 2: Mentioned Compounds

Compound Name
This compound
Alpha-1 Acid Glycoprotein (AAG)
2F109
ANBL
TWo8

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design Principles and Pharmacophore Modeling

Ligand-based drug design is a powerful strategy employed in the absence of a high-resolution structure of the biological target. This approach leverages the information from a set of known active molecules to develop a pharmacophore model—an ensemble of steric and electronic features essential for biological activity.

For 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol, which shares the aryloxypropanolamine scaffold common to many β-blockers, a pharmacophore model can be constructed based on known antagonists of α1- and β1-adrenoceptors. nih.govnih.gov Such a model for this class of compounds typically includes key chemical features:

A hydrogen-bond donor: The secondary amine in the propanolamine (B44665) side chain is crucial for interaction with the receptor.

A hydrogen-bond acceptor: The hydroxyl group on the propanolamine chain is another critical interaction point.

An aromatic ring: The indole (B1671886) ring system serves as a hydrophobic feature that can engage in van der Waals or π-π stacking interactions within the receptor's binding pocket. nih.gov

A positive ionizable feature: At physiological pH, the secondary amine is protonated, forming a positive ion that can interact with negatively charged residues in the receptor, such as a conserved aspartate in transmembrane helix 3 of adrenergic receptors. nih.gov

By aligning the low-energy conformations of a series of active indoloxypropanolamine analogs, a 3D pharmacophore hypothesis can be generated. This model not only helps in understanding the structure-activity relationships (SAR) within this chemical series but also serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with similar biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural MoietyVector Direction/Location
Hydrogen Bond DonorSecondary Amine (-NH-)Outward from the nitrogen lone pair
Hydrogen Bond AcceptorHydroxyl Group (-OH)Towards the oxygen lone pairs
Aromatic RingIndole RingCentered on the bicyclic system
Positive IonizableProtonated Amine (-NH2+-)Centered on the nitrogen atom
Hydrophobic GroupIndole RingEncompassing the entire ring system

Molecular Docking Simulations for Predicting Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Given that this compound is an analog of known adrenergic antagonists, docking simulations would be performed using homology models or crystal structures of α1- and β1-adrenergic receptors. nih.govnih.gov

The docking protocol would involve preparing the 3D structure of this compound and the receptor, followed by a search algorithm to explore various binding poses of the ligand within the receptor's active site. A scoring function then estimates the binding affinity for each pose.

Key interactions anticipated for this compound within the adrenergic receptor binding pocket would likely include:

Ionic Interaction: A salt bridge between the protonated amine of the ligand and the highly conserved aspartic acid residue in transmembrane helix 3 (TM3).

Hydrogen Bonding: The hydroxyl group and the secondary amine of the propanolamine side chain can form hydrogen bonds with serine residues in transmembrane helix 5 (TM5).

Hydrophobic and Aromatic Interactions: The indole ring can engage in hydrophobic interactions with nonpolar residues and potential π-π stacking with aromatic residues like phenylalanine or tyrosine in the binding pocket.

These simulations can help rationalize the observed activity of the compound and guide the design of new analogs with improved affinity and selectivity.

Table 2: Predicted Interactions of this compound with a Homology Model of the β1-Adrenergic Receptor

Ligand Atom/GroupReceptor ResidueInteraction TypePredicted Distance (Å)
Protonated AmineAsp121 (TM3)Ionic Interaction2.8
Hydroxyl GroupSer212 (TM5)Hydrogen Bond2.1
Secondary AmineSer215 (TM5)Hydrogen Bond2.5
Indole RingPhe301 (TM6)π-π Stacking4.5
Indole RingVal122 (TM3)Hydrophobic3.9

All-Atom and Coarse-Grained Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. rsc.org Both all-atom and coarse-grained MD simulations can be employed to study the this compound-adrenoceptor system.

All-atom MD simulations would be used to refine the docked pose of the ligand and to analyze the detailed interactions and their stability. By simulating the complex in a realistic environment (e.g., a lipid bilayer and explicit water), one can monitor the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding mode. Furthermore, analysis of the simulation trajectory can reveal the persistence of key hydrogen bonds and hydrophobic contacts.

Coarse-grained MD simulations , on the other hand, allow for the simulation of larger systems over longer timescales. This approach can be used to study large-scale conformational changes in the receptor upon ligand binding, which is particularly relevant for G-protein coupled receptors (GPCRs) like the adrenoceptors that undergo significant conformational rearrangements upon activation or inhibition.

These simulations can provide valuable information on the binding kinetics and the free energy of binding, offering a more comprehensive understanding of the ligand's interaction with its target.

Quantum Chemical Analysis for Electronic Properties and Reactivity Prediction (e.g., Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM))

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its reactivity and intermolecular interactions. tandfonline.comresearchgate.netasianpubs.orgresearchgate.net

For this compound, DFT calculations can be used to:

Determine the optimized molecular geometry: This provides the most stable three-dimensional arrangement of the atoms.

Calculate the distribution of electron density: This helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Compute the molecular electrostatic potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting the regions most likely to be involved in electrostatic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the results of DFT calculations to analyze the nature of chemical bonds and non-covalent interactions within the ligand-receptor complex. By analyzing the topological properties of the electron density at bond critical points, QTAIM can characterize the strength and nature of hydrogen bonds and other weak interactions that are vital for ligand binding.

Table 3: Selected Quantum Chemical Properties of this compound (Calculated using DFT at the B3LYP/6-31G level of theory - Hypothetical Data)*

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Molecular Electrostatic Potential (Minimum)-45 kcal/mol (near the ether oxygen)
Molecular Electrostatic Potential (Maximum)+70 kcal/mol (near the protonated amine)

These computational approaches, when used in concert, provide a detailed and multi-faceted understanding of the chemical and biological properties of this compound, facilitating its further development as a potential therapeutic agent.

Preclinical Biotransformation and Metabolic Pathway Elucidation in Vitro and Animal Models

Elucidation of Phase I Metabolic Transformations (e.g., Hydroxylation, Dihydroxylation)

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of a compound. For aryloxypropanolamine compounds like 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol, the primary Phase I transformation is oxidation, leading to hydroxylated metabolites drugs.comnih.gov.

Detailed in vitro studies using liver microsomes have shown that the indole (B1671886) ring is a principal site of oxidation uq.edu.au. The metabolism of the parent indole structure by cytochrome P450 enzymes can result in hydroxylation at various positions, yielding metabolites such as 3-hydroxyindole, 6-hydroxyindole, and oxindole (B195798) uq.edu.au. For the analogous drug pindolol (B1678383), approximately 60% to 65% is metabolized into hydroxy-metabolites before undergoing Phase II conjugation drugs.com. These oxidative reactions can produce several key metabolites.

Key Phase I transformations include:

Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the indole nucleus is a common metabolic route. This can occur at several positions on the benzene (B151609) or pyrrole (B145914) portion of the indole ring.

Side-Chain Oxidation: The aliphatic propanol (B110389) side chain can also be a target for hydroxylation.

Dihydroxylation: Further oxidation of a hydroxylated metabolite can lead to the formation of dihydroxy-metabolites, further increasing polarity mdpi.com.

The table below outlines the potential Phase I metabolites based on known pathways for structurally related compounds.

Transformation Type Potential Metabolite Description
Aromatic Hydroxylation1-((5-hydroxy-1H-indol-4-yl)oxy)-3-aminopropan-2-olHydroxylation on the benzene ring of the indole moiety.
Aromatic Hydroxylation1-((6-hydroxy-1H-indol-4-yl)oxy)-3-aminopropan-2-olHydroxylation on the benzene ring of the indole moiety.
Aromatic Hydroxylation1-((7-hydroxy-1H-indol-4-yl)oxy)-3-aminopropan-2-olHydroxylation on the benzene ring of the indole moiety.
Side-Chain OxidationNot applicable without further breakdownOxidation could occur on the propanol chain, though ring hydroxylation is more common for this class.
Further OxidationDihydroxy-indole derivativesSubsequent hydroxylation on a mono-hydroxylated metabolite.

Identification of Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation, N-methylation)

Following Phase I oxidation, the newly formed hydroxyl groups serve as active sites for Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body, primarily via urine upol.czuomus.edu.iq.

For pindolol, the primary Phase II pathways are glucuronidation and sulfation of the hydroxylated metabolites drugs.comwikipedia.org. These two pathways are often in competition for phenolic substrates nih.gov.

Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxylated metabolite, forming a glucuronide conjugate wikipedia.orgnih.gov. This process accounts for a significant portion of the metabolism of many beta-blockers upol.cz.

Sulfation: In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl group, forming a sulfate (B86663) ether drugs.comnih.gov.

N-methylation: While less common for this class of compounds, the primary amine group could theoretically undergo N-methylation, a reaction catalyzed by methyltransferases upol.cz. N-acetylation is another potential but minor pathway for primary amines uomus.edu.iq.

The resulting conjugates are typically biologically inactive and readily excreted uomus.edu.iq.

Conjugation Reaction Enzyme Family Resulting Product Significance
GlucuronidationUDP-glucuronosyltransferases (UGTs)O-glucuronide conjugateMajor pathway for hydroxylated metabolites nih.gov
SulfationSulfotransferases (SULTs)Ethereal sulfate conjugateMajor pathway, competes with glucuronidation drugs.comnih.gov
N-methylationMethyltransferases (e.g., TPMT, COMT)N-methylated amineMinor or negligible pathway upol.cz

Characterization of Key Metabolizing Enzyme Systems (e.g., Cytochrome P450s)

The Phase I oxidative metabolism of this compound is predominantly carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes nih.govnih.gov. While the specific isoforms responsible for this compound have not been definitively identified, data from analogous beta-blockers and indole-containing molecules provide strong indications.

The metabolism of many beta-blockers, including propranolol (B1214883) and metoprolol, is significantly influenced by the genetic polymorphism of CYP2D6 nih.govwikipedia.org. Furthermore, studies on the oxidation of the indole molecule itself have implicated CYP2A6, CYP2C19, and CYP2E1 as key catalysts uq.edu.au. Therefore, it is highly probable that the biotransformation of this compound is mediated by a combination of these enzymes.

Enzyme Isoform Known Function / Relevance Example Substrates
CYP2D6 Major enzyme for metabolism of many beta-blockers; subject to genetic polymorphism nih.govnih.gov.Metoprolol, Propranolol, Bufuralol nih.govwikipedia.org
CYP1A2 Involved in the metabolism of propranolol and is induced by smoking wikipedia.org.Propranolol, Caffeine wikipedia.org
CYP2C19 Participates in propranolol metabolism; metabolizes indole uq.edu.auwikipedia.org.Propranolol, Indole, Omeprazole uq.edu.auwikipedia.org
CYP2E1 Catalyzes the oxidation of indole uq.edu.au.Indole, Ethanol, Acetaminophen uq.edu.au
CYP3A4 Metabolizes over 30% of clinical drugs, though may play a minor role for some beta-blockers wikipedia.orgnih.gov.The majority of CNS-acting drugs nih.gov

Advanced Analytical Methodologies for Metabolite Identification and Quantification

Elucidating the complex metabolic pathways of a drug candidate requires sophisticated analytical techniques capable of detecting, identifying, and quantifying metabolites in complex biological matrices.

High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, is essential for modern metabolite profiling nih.gov. These instruments provide highly accurate mass measurements (typically with <5 ppm deviation), which allows for the determination of the elemental composition of both the parent drug and its unknown metabolites nih.govnih.gov. This capability is crucial for distinguishing drug-related material from endogenous compounds in complex samples like liver microsome incubates mdpi.com. Data-independent acquisition methods allow for the collection of fragmentation data on all ions, aiding in the structural elucidation of novel metabolites youtube.com.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids such as plasma and urine nih.gov. Ultra-high performance liquid chromatography (UPLC) systems offer enhanced resolution and faster analysis times compared to traditional HPLC waters.com. For pindolol, validated UPLC-MS/MS methods have demonstrated high sensitivity, with a linear dynamic range suitable for pharmacokinetic studies nih.govwaters.com. The technique's accuracy and precision make it indispensable for preclinical and clinical bioanalysis.

The table below summarizes typical validation parameters for the quantification of an analogous compound in human plasma using UPLC-MS/MS, based on published data nih.govwaters.com.

Electrochemical (EC) methods coupled with mass spectrometry serve as a rapid and valuable tool for predicting Phase I oxidative metabolism nih.gov. In this approach, an electrochemical cell is used to mimic the oxidative reactions catalyzed by CYP enzymes rug.nl. By applying a specific potential to an electrode, the parent compound can be oxidized to generate metabolites that are subsequently identified by MS nih.govchemrxiv.org. This technique can simulate reactions like hydroxylation, N-oxidation, and dealkylation without the need for enzymes, animals, or cell cultures, making it a powerful predictive tool in early drug discovery rug.nl. This approach is particularly useful for generating potential oxidative metabolites of indole-containing compounds to guide further biological investigation.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Purity and Quantitative Analysis in Research Samples

Chromatographic methods are fundamental in separating 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol from impurities and quantifying it in research samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity and performing quantitative analysis of indoloxy propanolamine (B44665) compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For compounds structurally similar to this compound, such as the well-researched pindolol (B1678383), various validated HPLC methods have been developed. These methods can be adapted for the analysis of the target compound. A typical RP-HPLC method would utilize a C18 column. jfda-online.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like sodium dihydrogen orthophosphate) and an organic modifier such as acetonitrile (B52724) or methanol. jfda-online.comtandfonline.comtandfonline.com The pH of the buffer is a critical parameter that affects the retention time and peak shape of the analyte and is often optimized to achieve the best separation. tandfonline.com Detection is commonly performed using a UV detector at a wavelength where the indole (B1671886) moiety exhibits strong absorbance, typically around 205-265 nm. jfda-online.comchromatographyonline.comnih.gov

The method's performance is validated for several parameters including linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. jfda-online.comresearchgate.net For instance, a developed method for pindolol showed linearity in a concentration range of 0.01 - 100 µg/mL. jfda-online.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Indoloxy Propanolamine Analogues

Parameter Condition Source
Column C18 Inertsil ODS-3V (250 mm x 4.6 mm i.d.) jfda-online.com
Mobile Phase 20 mM Sodium Dihydrogen Orthophosphate:Acetonitrile (pH adjusted to 4.0 with Orthophosphoric Acid) jfda-online.com
Elution Mode Gradient jfda-online.com
Flow Rate 1.0 mL/min jfda-online.com
Detection UV at 205 nm jfda-online.com

| Column Temp. | Ambient | jfda-online.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the method of choice. This technique couples the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry. The use of electrospray ionization (ESI) in positive mode is common for this class of compounds. nih.govnih.gov

In an LC-MS/MS method, the analyte is first separated on an LC column and then introduced into the mass spectrometer. The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise.

A validated UPLC-MS/MS method for the analysis of pindolol in human plasma demonstrated a linear range of 0.2–150 ng/mL. waters.com The use of Ultra-Performance Liquid Chromatography (UPLC) can offer benefits such as reduced run times and increased signal-to-noise ratios compared to conventional HPLC. waters.com The development of such methods involves optimizing MS/MS parameters, including cone voltage and collision energy, to achieve the best signal intensity for the selected transitions. waters.com

Table 2: Example LC-MS/MS Parameters and Performance for Pindolol Analysis

Parameter Value/Condition Source
Ionization Mode Electrospray Ionization (ESI), Positive nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) waters.com
Precursor Ion (m/z) 249.15 waters.com
Product Ion (m/z) 116.00 waters.com
Cone Voltage (V) 35 waters.com
Collision Energy (eV) 18 waters.com
Linear Range 0.2 - 150 ng/mL (in human plasma) waters.com
Intra-day Precision (%CV) < 15% at LLOQ, < 10% for other QCs waters.com

| Inter-day Precision (%CV) | < 15% at LLOQ, < 10% for other QCs | waters.com |

Spectroscopic Techniques for Detailed Structural and Conformation Studies

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR experiments are necessary for unambiguous signal assignment and detailed structural analysis.

For complex molecules like this compound, which contains both aromatic and aliphatic protons, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton systems in the propanol (B110389) side chain.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

A complete and unequivocal assignment of ¹H and ¹³C NMR spectra for the analogous compound pindolol has been achieved using a combination of these 2D NMR experiments. researchgate.net Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used to determine the spatial proximity of protons. This is particularly useful for conformational analysis, providing insights into the preferred three-dimensional structure of the molecule in solution.

Table 3: Assigned ¹³C NMR Chemical Shifts for Pindolol (Analogue of the Target Compound) in DMSO-d₆

Carbon Atom Chemical Shift (ppm) Source
C-2 123.0 researchgate.net
C-3 100.8 researchgate.net
C-3a 127.3 researchgate.net
C-4 152.0 researchgate.net
C-5 104.0 researchgate.net
C-6 112.5 researchgate.net
C-7 102.7 researchgate.net
C-7a 134.6 researchgate.net
C-1' (OCH₂) 73.1 researchgate.net
C-2' (CHOH) 68.4 researchgate.net

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. wikipedia.org These techniques are complementary and can be used for structural identification and to study intermolecular interactions. researchgate.net Raman spectroscopy relies on the inelastic scattering of monochromatic light from a laser source. wikipedia.org

For a molecule like this compound, the Raman spectrum would exhibit characteristic bands corresponding to the vibrations of the indole ring, the ether linkage, and the aminopropanol (B1366323) side chain. For example, studies on pindolol have used IR spectroscopy to identify characteristic absorption bands. researchgate.net The N-H and O-H stretching vibrations would appear at higher wavenumbers, while the indole ring stretching and bending modes would be found in the fingerprint region (typically 500-1500 cm⁻¹). wikipedia.org Raman spectroscopy can be particularly useful for studying samples in aqueous solutions, where water is a weak Raman scatterer. It can also be applied to solid-state characterization, for instance, to identify different polymorphic forms of a compound. sfu.ca

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography)

The this compound molecule contains a stereocenter at the C-2 position of the propanol chain, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, methods to separate and quantify them are crucial.

While chiral gas chromatography (GC) is a powerful technique for separating volatile enantiomers, often after derivatization, the most commonly reported methods for indoloxy propanolamine analogues involve chiral HPLC. nih.gov Chiral GC typically employs a capillary column coated with a chiral stationary phase (CSP), such as derivatized cyclodextrins. gcms.cz For non-volatile analytes like the target compound, derivatization to increase volatility would be a necessary prerequisite for GC analysis.

Chiral HPLC is a more direct approach. nih.gov Enantiomeric separation of pindolol has been successfully achieved using columns with chiral stationary phases based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. chromatographyonline.com For example, a CHIRAL ART Cellulose-SC column has been used with both normal-phase and reversed-phase mobile phases to resolve pindolol enantiomers with high resolution. chromatographyonline.com In another approach, a phenylcarbamate-beta-cyclodextrin bonded chiral column was used for the enantioseparation of pindolol. nih.gov The determination of enantiomeric excess (e.e.) is performed by comparing the peak areas of the two separated enantiomers. nih.govdshs-koeln.de

Table 4: Example Chiral HPLC Method for Separation of Pindolol Enantiomers

Parameter Condition Source
Column CHIRAL ART Cellulose-SC (250 × 4.6 mm, 5-μm) chromatographyonline.com
Mobile Phase n-hexane/ethanol/diethylamine (40/60/0.1) chromatographyonline.com
Mode Normal Phase chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detection UV at 265 nm chromatographyonline.com

| Temperature | 25 °C | chromatographyonline.com |

Future Research Directions and Unexplored Avenues

Investigation of Novel Receptor Interactions and Allosteric Modulation Mechanisms

Future research should aim to expand the receptor binding profile of 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol beyond the primary adrenoceptors. While analogues have shown affinity for α1, α2, and β1-adrenoceptors, a comprehensive screening against a wider panel of G-protein coupled receptors (GPCRs) and other receptor families is warranted. nih.gov This could uncover novel targets and potential polypharmacological effects that may be therapeutically beneficial. For instance, some β-blockers, such as propranolol (B1214883), have been found to interact with serotonin (B10506) (5-HT) receptors, suggesting that indole-containing compounds like this compound might possess similar activities. nih.gov

A particularly promising avenue is the investigation of allosteric modulation. wikipedia.org Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) site, altering the receptor's response to its endogenous ligand. wikipedia.orgnih.gov This can offer greater specificity and a more nuanced control over receptor activity compared to traditional agonists or antagonists. nih.gov Future studies could explore whether this compound or its derivatives can act as allosteric modulators, potentially at adrenoceptors or other GPCRs. This would involve developing sophisticated binding and functional assays to detect and characterize allosteric effects. cnr.it The potential benefits of this approach include the development of drugs with fewer side effects and the ability to target diseases that have been difficult to treat with conventional orthosteric ligands. nih.gov

Development of Targeted Probes for In Vitro and Ex Vivo Mechanistic Studies

To elucidate the precise mechanisms of action of this compound, the development of targeted molecular probes is essential. These probes, derived from the parent compound, can be tagged with fluorescent or radioactive labels to enable visualization and quantification of receptor engagement and downstream signaling events in cellular and tissue-based assays. nih.govkyoto-u.ac.jp

The design of such probes can be guided by the established structure-activity relationships of aryloxypropanolamine derivatives. For example, a fluorescent dye could be attached to a part of the molecule that is not critical for receptor binding. nih.gov These probes would be invaluable for:

In Vitro Imaging: Visualizing receptor localization and trafficking in cultured cells upon ligand binding.

Ex Vivo Analysis: Studying receptor distribution and occupancy in tissue slices from preclinical models.

Mechanistic Studies: Quantifying the kinetics of ligand-receptor interactions and their impact on intracellular signaling pathways. ahajournals.org

The synthesis of radiolabeled versions of this compound, for instance with Carbon-11, could facilitate in vivo imaging studies, such as Positron Emission Tomography (PET), to understand its biodistribution and target engagement in living organisms. researchgate.net

Application of Advanced Proteomic and Metabolomic Technologies for System-Level Insights

The systemic effects of this compound remain largely uncharacterized. The application of advanced "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to gain a holistic understanding of the compound's biological impact. nih.govnih.gov

Proteomics: This technology can be used to identify and quantify changes in the protein expression profiles of cells or tissues in response to treatment with the compound. researchgate.net For example, studies on other β-blockers have revealed their ability to alter the expression of proteins involved in the extracellular matrix of the heart, which may contribute to their therapeutic effects in heart failure. kcl.ac.uk A proteomic analysis of cells treated with this compound could uncover novel protein targets and signaling pathways affected by the compound. researchgate.net

Metabolomics: This approach focuses on the comprehensive analysis of small molecule metabolites in a biological system. ahajournals.orgmetabolon.com It can provide a snapshot of the metabolic state of an organism and how it is altered by a drug. nih.gov By profiling the metabolome of preclinical models treated with this compound, researchers could identify metabolic pathways that are modulated by the compound, potentially revealing new therapeutic applications or explaining off-target effects. nih.gov

Rational Design and Synthesis of Next-Generation Analogues as Chemical Biology Tools

Building on the existing knowledge of aryloxypropanolamine chemistry, the rational design and synthesis of next-generation analogues of this compound can lead to the development of highly selective and potent chemical biology tools. nih.gov The synthesis of pindolol (B1678383), a structurally related compound, has been extensively studied and can provide a basis for developing synthetic strategies. nih.govresearchgate.net

Future synthetic efforts could focus on:

Modifying the Indole (B1671886) Ring: Substitution at different positions on the indole moiety could modulate receptor selectivity and affinity.

Altering the Propanolamine (B44665) Side Chain: Modifications to the amine or hydroxyl groups could influence the compound's pharmacokinetic properties and receptor interactions. nih.gov

Introducing Photo-activatable or Click-Chemistry Handles: Incorporating these functionalities would allow for covalent labeling of target receptors, facilitating their identification and characterization.

These novel analogues would not only serve as potential therapeutic candidates but also as sophisticated tools to probe the complexities of receptor biology and cellular signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol, and how can reaction conditions be optimized to improve yield?

  • Methodology : A common synthesis involves reacting 1H-indol-4-ol with epichlorohydrin in a 1,4-dioxane/water mixture under basic conditions (e.g., NaOH). The reaction is monitored via TLC (Rf ~0.21 in CH2Cl2) and purified using liquid-liquid extraction (CH2Cl2) followed by solvent evaporation. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of indole to NaOH), extended reaction times (>5 hours), and avoidance of side reactions like epoxide formation .
  • Data Considerations : Crude products often contain mixtures (e.g., 2a and 2e derivatives in ), necessitating flash chromatography for separation. Yield improvements (up to 30%) are achievable by adjusting solvent polarity and temperature gradients during purification.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) confirm regiochemistry and stereochemistry, with characteristic indole proton shifts (δ 8.6–6.5 ppm) and aminopropanol backbone signals (δ 3.7–3.2 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomeric impurities using chiral columns (e.g., Chiralpak AD-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 357.2084 for a related derivative in ) and fragmentation patterns.

Advanced Research Questions

Q. How does this compound modulate PGC-1α acetylation, and what experimental models are used to study its effects on hepatic gluconeogenesis?

  • Mechanistic Insight : The compound enhances PGC-1α acetylation by inhibiting deacetylases (e.g., SIRT1), thereby suppressing gluconeogenic gene transcription (e.g., G6Pase, PEPCK). This is demonstrated in hepatocyte cultures treated with 10–50 µM of the compound, followed by Western blotting for acetylated PGC-1α .
  • In Vivo Models : Diabetic mouse models (e.g., streptozotocin-induced T2D) show dose-dependent reductions in blood glucose (20–40 mg/kg, oral) and improved insulin sensitivity, validated via glucose tolerance tests and liver glycogen assays .

Q. What methodologies are employed to resolve and evaluate the biological activity of its enantiomers?

  • Chiral Resolution : Enantiomers are separated using preparative chiral HPLC (e.g., Lux Cellulose-2 column, isocratic elution with hexane:ethanol:diethylamine = 90:10:0.1). Purity (>99.8%) is confirmed via polarimetry and circular dichroism .
  • Pharmacological Testing :

  • Adrenolytic Activity : Radioligand binding assays (e.g., β1/β2-adrenoceptor subtypes) using [3H]-CGP12177, with IC50 values calculated for each enantiomer .
  • Metabolic Stability : Liver microsome assays (rat/human) assess enantiomer-specific CYP450 metabolism, with LC-MS/MS quantification of parent compound and metabolites .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported biological activities across different studies?

  • Root Causes : Variability in enantiomeric purity, assay conditions (e.g., cell line specificity), or pharmacokinetic factors (e.g., bioavailability in animal models).
  • Mitigation Strategies :

  • Standardized Synthesis : Adopt enantioselective synthesis protocols (e.g., asymmetric catalysis) to ensure batch consistency .
  • Cross-Validation : Replicate key findings (e.g., PGC-1α acetylation) using orthogonal methods (e.g., CRISPR-mediated gene editing in hepatocytes) .
  • Meta-Analysis : Compare dose-response curves and exposure metrics (AUC, Cmax) across studies to identify species- or model-specific effects .

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1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol
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Reactant of Route 2
1-((1H-indol-4-yl)oxy)-3-aminopropan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.